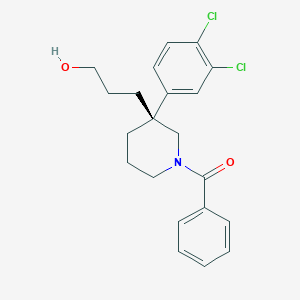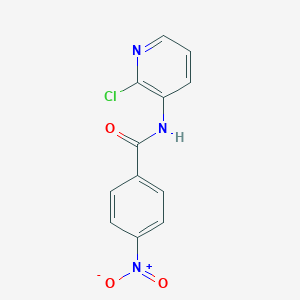
1-(6-Methoxynaphthalen-2-yl)ethanol, (-)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-Methoxynaphthalen-2-yl)ethanol, (-)-, also known as (-)-β-naphthoxyacetic acid, is a chiral compound that has been widely studied for its potential applications in the fields of pharmaceuticals and agriculture. This compound has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and plant growth-regulating effects.
作用机制
The mechanism of action of (-)-β-naphthoxyacetic acid is not fully understood. However, studies have suggested that this compound exerts its biological effects through the modulation of various signaling pathways. In the case of anti-inflammatory effects, (-)-β-naphthoxyacetic acid has been found to inhibit the activation of nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. In the case of anti-cancer effects, this compound has been found to induce apoptosis and inhibit the proliferation of cancer cells through the modulation of various signaling pathways, including the phosphoinositide 3-kinase (PI3K)/Akt and MAPK pathways.
Biochemical and Physiological Effects
(-)-β-naphthoxyacetic acid has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the production of inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). In addition, (-)-β-naphthoxyacetic acid has been found to induce apoptosis and inhibit the proliferation of cancer cells in vitro and in vivo. In terms of physiological effects, studies have shown that this compound promotes root growth and enhances the resistance of plants to environmental stress.
实验室实验的优点和局限性
(-)-β-naphthoxyacetic acid has several advantages for lab experiments. First, this compound is relatively easy to synthesize and purify. Second, (-)-β-naphthoxyacetic acid has been extensively studied, and its biological activities and mechanisms of action are well-characterized. Third, this compound exhibits a wide range of biological activities, making it a versatile tool for studying various biological processes. However, there are also some limitations to using (-)-β-naphthoxyacetic acid in lab experiments. For example, this compound may exhibit off-target effects, and its biological activities may vary depending on the experimental conditions.
未来方向
There are several future directions for the study of (-)-β-naphthoxyacetic acid. First, further studies are needed to elucidate the mechanisms of action of this compound, particularly in the context of anti-inflammatory and anti-cancer effects. Second, the potential applications of (-)-β-naphthoxyacetic acid in the agricultural industry should be further explored, with a focus on its effects on crop yield and quality. Third, the development of novel derivatives of (-)-β-naphthoxyacetic acid may lead to compounds with improved biological activities and selectivity. Fourth, the use of (-)-β-naphthoxyacetic acid as a tool for studying various biological processes, such as cell signaling and gene expression, should be further explored. Finally, the potential therapeutic applications of (-)-β-naphthoxyacetic acid in various diseases, such as cancer and inflammatory disorders, should be further investigated.
合成方法
(-)-β-naphthoxyacetic acid can be synthesized through a multi-step process starting from naphthalene. The first step involves the bromination of naphthalene to yield 2-bromonaphthalene, which is then reacted with sodium ethoxide to form the corresponding sodium salt. The sodium salt is then reacted with (S)-2-chloropropionic acid to yield (-)-β-naphthoxyacetic acid.
科学研究应用
(-)-β-naphthoxyacetic acid has been extensively studied for its potential applications in the fields of pharmaceuticals and agriculture. In the pharmaceutical industry, this compound has been found to exhibit anti-inflammatory and anti-cancer effects. Studies have shown that (-)-β-naphthoxyacetic acid inhibits the production of inflammatory cytokines and reduces the growth of cancer cells in vitro and in vivo. In the agricultural industry, (-)-β-naphthoxyacetic acid has been found to regulate plant growth and development. Studies have shown that this compound promotes root growth and enhances the resistance of plants to environmental stress.
属性
CAS 编号 |
119341-64-9 |
|---|---|
分子式 |
C13H14O2 |
分子量 |
202.25 g/mol |
IUPAC 名称 |
(1S)-1-(6-methoxynaphthalen-2-yl)ethanol |
InChI |
InChI=1S/C13H14O2/c1-9(14)10-3-4-12-8-13(15-2)6-5-11(12)7-10/h3-9,14H,1-2H3/t9-/m0/s1 |
InChI 键 |
OUVJWFRUESFCCY-VIFPVBQESA-N |
手性 SMILES |
C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)O |
SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)O |
规范 SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)O |
同义词 |
(S)-(-)-1-(6-Methoxy-2-naphthyl)ethanol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



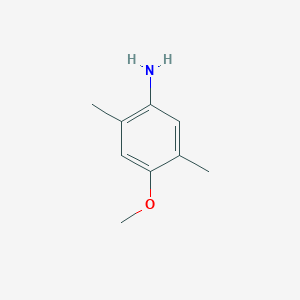
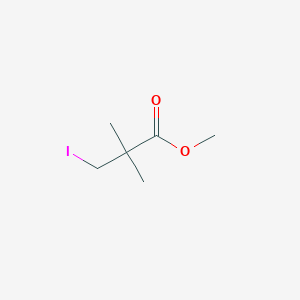
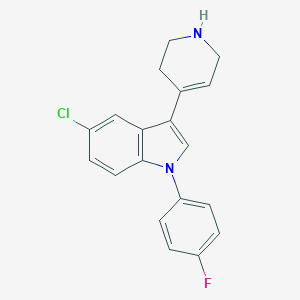
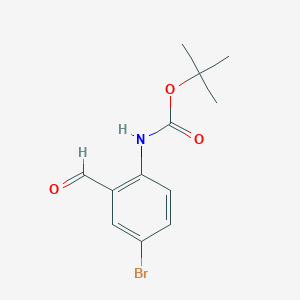
![[1-(4-Fluorobenzyl)piperidin-4-yl]methanol](/img/structure/B169041.png)

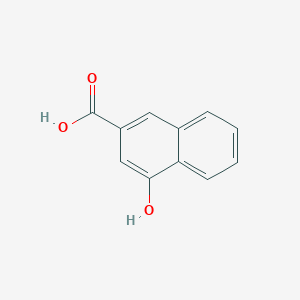
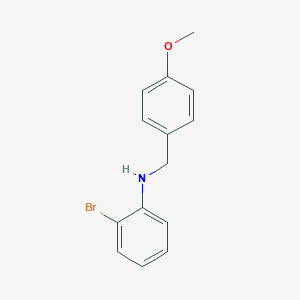
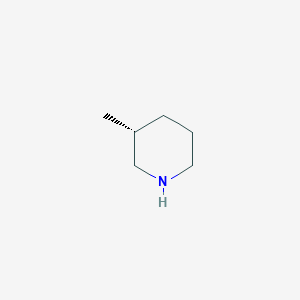
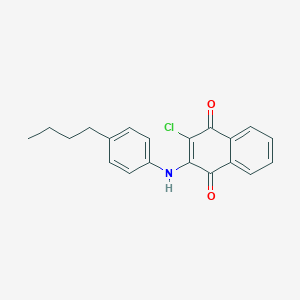
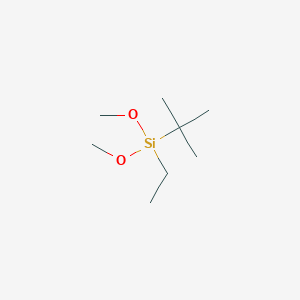
![2-[(3R)-piperidin-3-yl]ethanol](/img/structure/B169064.png)
